N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide, also known as NSC 6906, is a synthetic molecule classified as a diarylmethane according to the Chemical Entities of Biological Interest (ChEBI) ontology**. (PubChem, National Institutes of Health: )
N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide is a synthetic compound characterized by a complex structure that includes a piperidine ring and a carbothioamide functional group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features an ethoxy group attached to a phenyl ring, alongside a hydroxydiphenylmethyl moiety that contributes to its biological activity and potential therapeutic applications .
Research indicates that N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide exhibits significant biological activity. Preliminary studies suggest it may possess:
The synthesis of N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide typically involves multi-step organic reactions:
N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has potential applications in:
Interaction studies are crucial for understanding how N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide interacts with various biological molecules. Key areas include:
N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-[hydroxy(diphenyl)methyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide | Similar piperidine structure but different substituents | Anticancer activity | Contains methoxy instead of ethoxy group |
| N-(3-methoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide | Different phenolic substitution | Antimicrobial properties | Variation in methoxy position affects activity |
| 1-piperidinyl)-1-butyn-1-yl)phenyl)-2-methylpropanoic acid | Different functional groups | Potential analgesic effects | Distinct functional groups lead to different therapeutic uses |
This comparison illustrates that while these compounds share some structural characteristics, variations in substituents and functional groups contribute to differing biological activities and potential applications.
The chemical compound N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide possesses the empirical formula C27H30N2O2S [1] [2] [3]. This molecular formula indicates the presence of 27 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom within the molecular structure. The formula demonstrates a complex organic molecule containing multiple functional groups and aromatic systems that contribute to its unique chemical properties and potential biological activities.
The molecular weight of N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide is calculated to be 446.6 g/mol [1] [2] [3]. This value represents the average molecular weight based on the natural isotopic abundances of the constituent elements. The molecular weight places this compound in the category of medium-sized organic molecules, which is typical for pharmaceutical compounds and complex heterocyclic structures.
| Property | Value | Units |
|---|---|---|
| Empirical Formula | C27H30N2O2S | - |
| Molecular Weight | 446.61 | g/mol |
| Monoisotopic Mass | 446.202799 | g/mol |
| Exact Mass | 446.202799 | g/mol |
| Nominal Mass | 446 | g/mol |
The monoisotopic mass of N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide is precisely calculated to be 446.202799 g/mol [4] [5] [6]. This value represents the exact mass computed by taking the sum of the accurate masses of the most abundant naturally occurring stable isotope of each atom in the molecule [4] [5]. The monoisotopic mass is essential for high-resolution mass spectrometry applications and provides a more precise molecular identification than the average molecular weight.
The difference between the molecular weight (446.61 g/mol) and the monoisotopic mass (446.202799 g/mol) is approximately 0.41 g/mol, which reflects the contribution of heavier isotopes in the natural abundance calculations [4] [6]. This mass difference is typical for organic compounds of this size and complexity, particularly those containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The piperidine ring system forms the central heterocyclic core of N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide [7] [8]. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state [7]. This nonaromatic heterocyclic nucleus consists of five methylene groups (−CH2−) and one secondary amine group (−NH−) [8].
The piperidine ring system exhibits considerable conformational flexibility, with the ability to adopt various conformations including chair, boat, twist boat, and half boat forms [9] [10]. The chair conformation is typically the most stable due to minimized steric interactions, with substituents preferentially occupying equatorial positions to avoid unfavorable axial interactions [9]. The conformational preferences are modulated by both ring substituents and nitrogen substituents, which can influence the overall molecular geometry and biological activity [10].
In the context of this compound, the piperidine ring serves as a scaffold that connects the ethoxyphenyl carbothioamide moiety with the hydroxydiphenylmethyl group. The nitrogen atom of the piperidine ring participates in the formation of the carbothioamide functional group, creating a bridging linkage that contributes to the overall molecular architecture [8].
The carbothioamide functional group represents a critical structural element in N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide [12] [13]. This functional group is characterized by the presence of a carbon-sulfur double bond (C=S) connected to a nitrogen atom, forming the distinctive −C(=S)−NH− structural motif [12]. The carbothioamide group is structurally analogous to the amide functional group, with the sulfur atom replacing the oxygen atom [12].
The electronic structure of the carbothioamide group involves resonance between the thione form (C=S) and the thiol form, with the thione form predominating in most conditions [12]. The C=S bond length in carbothioamide compounds typically measures approximately 1.69-1.71 Å, while the C-N bond distances average around 1.33-1.36 Å [12] [14]. These bond lengths reflect the partial double bond character resulting from resonance delocalization.
The carbothioamide functional group exhibits distinctive chemical reactivity compared to its oxygen analog. The presence of sulfur introduces enhanced nucleophilicity and altered hydrogen bonding patterns, which can significantly influence the compound's biological interactions and pharmacological properties [13]. Research has demonstrated that carbothioamide derivatives possess strong binding affinity to various biological targets through hydrophobic interactions, hydrogen bonding, and π-π interactions [13].
The hydroxydiphenylmethyl moiety constitutes a significant structural component of N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide [15] [16] [17]. This moiety consists of two phenyl rings attached to a central carbon atom that also bears a hydroxyl group, creating a tertiary alcohol functionality. The molecular geometry of this group exhibits a tetrahedral arrangement around the central carbon atom, with the two phenyl rings and the hydroxyl group occupying three of the four positions [17].
The diphenylmethyl structure provides significant steric bulk and contributes to the lipophilic character of the molecule [16]. The presence of the hydroxyl group introduces hydrogen bonding capability, which can influence solubility properties and intermolecular interactions in biological systems [15]. The phenyl rings can participate in π-π stacking interactions and hydrophobic interactions, contributing to the overall binding affinity and selectivity of the compound [17].
The conformational flexibility of the hydroxydiphenylmethyl moiety allows for various spatial arrangements of the phenyl rings, which can affect the molecule's ability to interact with specific binding sites on target proteins [17]. This structural feature is commonly found in pharmaceutical compounds where it serves to enhance binding affinity and provide favorable pharmacokinetic properties [15] [16].
The ethoxyphenyl component of N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide consists of a benzene ring substituted with an ethoxy group (−OCH2CH3) at the para position [18] [19]. This structural element introduces both aromatic character and electron-donating properties to the molecule through the methoxy substituent effect.
The ethoxy group is positioned para to the attachment point where the phenyl ring connects to the carbothioamide nitrogen atom [18]. This para substitution pattern creates a symmetric electronic environment and can influence the electron density distribution across the aromatic system. The ethoxy group acts as an electron-donating substituent through both inductive and resonance effects, which can enhance the nucleophilicity of the aromatic ring and modify its reactivity patterns [19].
The molecular structure of the ethoxyphenyl component exhibits characteristic bond lengths and angles typical of substituted benzene derivatives [18]. The ethoxy group adopts a planar or near-planar conformation with respect to the aromatic ring, allowing for optimal orbital overlap and resonance stabilization [19]. This structural arrangement contributes to the overall molecular geometry and can influence the compound's binding interactions with biological targets.
The conformational analysis of N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide involves the systematic study of the various three-dimensional arrangements that the molecule can adopt through rotation around single bonds [20] [21]. The compound possesses multiple rotatable bonds, creating a complex conformational landscape that influences its chemical and biological properties.
The piperidine ring system serves as the central conformational anchor, with the ring preferentially adopting a chair conformation to minimize steric interactions [9] [10]. The substituents at the nitrogen and carbon-4 positions of the piperidine ring can occupy either axial or equatorial orientations, with equatorial positioning generally favored due to reduced steric hindrance [10]. The carbothioamide functional group extends from the nitrogen atom, creating additional conformational degrees of freedom through rotation around the N-C(=S) bond.
The hydroxydiphenylmethyl moiety attached to the carbon-4 position of the piperidine ring introduces significant conformational complexity [17]. The two phenyl rings can adopt various relative orientations, ranging from nearly parallel arrangements to more extended conformations. The rotational barriers around the C-phenyl bonds are relatively low, allowing for dynamic equilibrium between different conformational states at room temperature [17].
The overall molecular geometry is influenced by intramolecular interactions, including potential hydrogen bonding between the hydroxyl group and other polar functionalities within the molecule [21]. Computational molecular modeling studies suggest that the most stable conformations involve arrangements that minimize unfavorable steric contacts while maximizing favorable electrostatic interactions [20] [21].
The stereochemical properties of N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide are primarily defined by the presence of a chiral center at the carbon-4 position of the piperidine ring [22]. This chiral center arises from the attachment of four different substituents: two hydrogen atoms from the methylene groups, the hydroxydiphenylmethyl moiety, and the remaining portion of the piperidine ring structure.
The compound can exist as two enantiomers, designated as (R) and (S) configurations according to the Cahn-Ingold-Prelog priority rules [22]. These enantiomers are non-superimposable mirror images that possess identical physical and chemical properties in achiral environments but may exhibit different biological activities and pharmacological profiles due to their distinct three-dimensional arrangements [22].
The stereochemical configuration at the chiral center significantly influences the molecular conformation and the spatial arrangement of the various functional groups [22]. This spatial arrangement can affect the compound's ability to interact with chiral biological targets, such as enzymes and receptors, potentially leading to stereoselective binding and activity profiles.
The presence of the bulky hydroxydiphenylmethyl substituent creates significant steric constraints that can influence the stereochemical outcome of synthetic reactions and the conformational preferences of the resulting stereoisomers [22]. The axial or equatorial orientation of this substituent in the piperidine chair conformation can have profound effects on the overall molecular shape and accessibility of binding sites.
Crystal structure analysis provides detailed information about the solid-state arrangement and intermolecular interactions of N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide [23] [24] [25]. Single crystal X-ray diffraction techniques can unambiguously determine the three-dimensional structure of the molecule in its crystalline form, revealing precise bond lengths, bond angles, and torsion angles [24] [25].
The crystal packing arrangement is influenced by various intermolecular forces, including hydrogen bonding interactions involving the hydroxyl group and the carbothioamide functionality [23] [25]. The hydroxyl group can serve as both a hydrogen bond donor and acceptor, potentially forming networks of hydrogen-bonded molecules within the crystal lattice [25]. The carbothioamide group may participate in N-H···S hydrogen bonding interactions, contributing to the overall crystal stability [14].
The phenyl rings within the molecule can engage in π-π stacking interactions with neighboring molecules, creating additional stabilization within the crystal structure [23] [26]. These aromatic interactions can influence the molecular packing density and the overall crystal morphology. The ethoxyphenyl component may also participate in C-H···π interactions, further contributing to the intermolecular binding network [25].
Thermal analysis of the crystalline material can provide information about phase transitions, melting behavior, and thermal stability [26]. The crystal structure analysis also reveals information about molecular conformation in the solid state, which may differ from solution-phase conformations due to crystal packing forces and intermolecular interactions [23] [24].